![molecular formula C11H6ClF3N2 B1391559 3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine CAS No. 1214324-38-5](/img/structure/B1391559.png)
3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine (3CPT) is a novel pyridine-based compound that has been studied for its potential applications in a range of scientific fields, including synthesis, drug discovery, and biochemistry. 3CPT has a unique structure that enables it to interact with various biological targets in a specific way, making it an attractive target for research and development. In
Scientific Research Applications
Asymmetric Unit Structure and Interactions
The molecule, recognized as a fungicide named fluazinam, displays a distinctive asymmetric unit structure. The dihedral angle formed between the pyridine and benzene ring planes is notable. In the crystal form, it engages in hydrogen bonding, and the molecules interact through a three-dimensional network involving Cl⋯Cl, O⋯Cl, and F⋯F contacts (Youngeun Jeon et al., 2013).
Synthesis and Chemical Properties
The molecule is a crucial pyridine derivative containing fluorine, primarily used in pesticide synthesis. Several synthesis processes and the principles behind the synthesis reaction of this compound have been explored and analyzed, highlighting the significance of the position of N on the pyridine ring and the presence of electron-withdrawing groups in determining the feasibility of side-chain chlorination (Lu Xin-xin, 2006), (Liu Guang-shen, 2014).
Regioexhaustive Functionalization
The molecule has been a target for regioexhaustive functionalization, transforming into various carboxylic acids and engaging in selective deprotonation and subsequent reactions, showcasing its versatility in chemical reactions and potential applications in creating different derivatives (F. Cottet et al., 2004), (F. Cottet, M. Schlosser, 2004).
Synthesis of Specific Derivatives
Efforts have been made to synthesize specific derivatives, such as 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, which involves intricate reaction conditions. The purity and structure of the products have been characterized, indicating the compound's role in the creation of complex chemical structures (Liu Guoqua, 2014).
properties
IUPAC Name |
3-chloro-2-pyridin-3-yl-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-9-4-8(11(13,14)15)6-17-10(9)7-2-1-3-16-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCZZOMGJVJWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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